molecular formula C23H22N2O3S B2590905 N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-79-9

N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2590905
CAS No.: 863004-79-9
M. Wt: 406.5
InChI Key: CZDLGRBQKJYSRQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetically designed small molecule of significant interest in early-stage pharmacological and mechanistic research. Its complex structure, featuring a benzothiazepinone core linked to a dimethylphenyl acetamide group via a furan ring, suggests potential as a modulator of specific enzymatic activity, particularly within kinase or receptor signaling pathways . Researchers utilize this compound primarily as a chemical probe to investigate intricate cellular signal transduction mechanisms and to explore structure-activity relationships (SAR) in the design of novel therapeutic agents. The benzo[b][1,4]thiazepinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, which positions this acetamide derivative as a valuable tool for studying pathways relevant to oncology, neurology, and inflammatory diseases . Its primary research value lies in its ability to help scientists deconvolute complex biological processes and identify new potential targets for drug discovery. This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-15-7-5-8-17(16(15)2)24-22(26)14-25-18-9-3-4-11-20(18)29-21(13-23(25)27)19-10-6-12-28-19/h3-12,21H,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDLGRBQKJYSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Aromatic rings : The presence of a dimethylphenyl group and a furan moiety.
  • Thiazepine ring : Contributes to the compound's unique biological properties.
  • Acetamide group : May influence solubility and bioactivity.

Molecular Formula

  • Molecular Formula : C19H20N2O2S
  • Molecular Weight : 336.44 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that thiazepine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation.

The proposed mechanisms include:

  • Inhibition of topoisomerase enzymes : These enzymes are crucial for DNA replication and repair. Inhibiting them can lead to DNA damage in cancer cells.
  • Induction of oxidative stress : This can trigger apoptotic pathways in cancer cells, leading to cell death.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Some research indicates potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazepine derivatives revealed that specific modifications enhanced their anticancer activity against breast cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating significant potency.

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as an alternative antimicrobial agent.

Summary of Key Findings

Activity TypeEffectivenessMechanism
AnticancerHighTopoisomerase inhibition
AntimicrobialModerateDisruption of cell membranes
Anti-inflammatoryModerateInhibition of COX enzymes

Future Directions

Further research is needed to:

  • Explore structure-activity relationships (SAR) to optimize efficacy.
  • Conduct in vivo studies to confirm findings from in vitro tests.
  • Investigate the pharmacokinetics and bioavailability of the compound.

Comparison with Similar Compounds

2-(2-(Furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide ()

  • Core Structure : Identical benzo[b][1,4]thiazepin-4-one core.
  • Substituents : The acetamide group is attached to a furan-2-ylmethyl group instead of 2,3-dimethylphenyl.
  • Implications : The furan-2-ylmethyl substituent may enhance π-π stacking interactions but reduce lipophilicity compared to the dimethylphenyl group. This difference could influence solubility and target binding .

Thiazole and Dihydrobenzo[b][1,4]dioxine Derivatives

N-(2-(Cyclopentylamino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide ()

  • Core Structure : Thiazole ring fused to dihydrobenzo[b][1,4]dioxine.
  • Substituents : Cyclopentylamine and acetamide groups.
  • Pharmacological Activity : Reported as a CDK9 inhibitor, highlighting the role of the thiazole core in kinase targeting.

Benzo[b][1,4]thiazin-3-one Derivatives

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ()

  • Core Structure : Six-membered benzo[b][1,4]thiazin-3-one ring.
  • Substituents : Simple acetamide group without aromatic substituents.
  • Crystallographic Data : The crystal structure reveals intermolecular hydrogen bonds involving the acetamide NH₂ and carbonyl groups, stabilizing the lattice. Similar interactions may occur in the target compound .

Quinoline and Indoline Derivatives ()

  • Core Structure: Quinoline or indoline scaffolds.
  • Substituents : Piperidin-4-ylidene acetamide and tetrahydrofuran-3-yl-oxy groups.
  • Implications: The quinoline/indoline cores offer planar aromatic systems for DNA intercalation or topoisomerase inhibition, contrasting with the thiazepine core’s conformational flexibility .

Comparative Data Table

Compound Class Core Structure Key Substituents Pharmacological Notes Synthesis Highlights Structural Insights
Benzo[b][1,4]thiazepin-4-one 7-membered thiazepine 2,3-Dimethylphenyl acetamide, furan Potential kinase modulation Likely nucleophilic couplings Rigid core with S/N heteroatoms
Thiazole-dihydrodioxine Thiazole + dioxine Cyclopentylamine, acetamide CDK9 inhibition reported Anhydrous dioxane reactions Planar aromatic system
Benzo[b][1,4]thiazin-3-one 6-membered thiazine Unsubstituted acetamide Hydrogen-bonded crystal packing Derived from thiazine studies Smaller ring size
Quinoline-indoline Quinoline/indoline Piperidinylidene acetamide Not specified Complex multi-step routes Planar DNA-interacting cores

Key Observations and Implications

Core Flexibility vs.

Substituent Effects : The 2,3-dimethylphenyl group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to furan-2-ylmethyl analogs .

Synthetic Accessibility : Thiazepine derivatives require specialized heterocyclic coupling steps, whereas thiazole and dioxine analogs () utilize more straightforward amine substitutions .

Hydrogen Bonding : The acetamide group’s role in hydrogen bonding (observed in ) suggests its criticality in target recognition across all analogs .

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